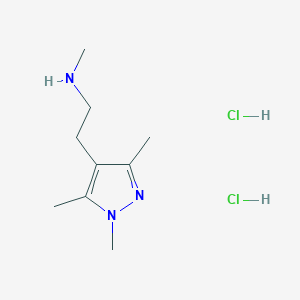![molecular formula C7H4FNOS B1408656 2-氟苯并[d]噻唑-5-醇 CAS No. 1261564-25-3](/img/structure/B1408656.png)
2-氟苯并[d]噻唑-5-醇
描述
2-Fluorobenzo[d]thiazol-5-ol is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products, including Vitamin B1 (thiamine) . The compound features a benzothiazole ring with a fluorine atom at the 2-position and a hydroxyl group at the 5-position, making it a unique and versatile molecule in medicinal chemistry.
科学研究应用
2-Fluorobenzo[d]thiazol-5-ol has a wide range of scientific research applications:
作用机制
Target of Action
Thiazole derivatives, which include 2-fluorobenzo[d]thiazol-5-ol, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Fluorobenzo[d]thiazol-5-ol.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action and stability in different environments .
生化分析
Biochemical Properties
2-Fluorobenzo[d]thiazol-5-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-Fluorobenzo[d]thiazol-5-ol, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules. These interactions often involve the formation of hydrogen bonds, van der Waals forces, and covalent bonds, leading to the modulation of enzyme activity and protein function.
Cellular Effects
2-Fluorobenzo[d]thiazol-5-ol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering cell proliferation, differentiation, and apoptosis . Additionally, 2-Fluorobenzo[d]thiazol-5-ol may impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of 2-Fluorobenzo[d]thiazol-5-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This binding is often mediated by specific interactions with amino acid residues in the enzyme’s active site. Furthermore, 2-Fluorobenzo[d]thiazol-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorobenzo[d]thiazol-5-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-Fluorobenzo[d]thiazol-5-ol in in vitro or in vivo studies has been associated with sustained changes in cellular processes, such as altered cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-Fluorobenzo[d]thiazol-5-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
2-Fluorobenzo[d]thiazol-5-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Fluorobenzo[d]thiazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 2-Fluorobenzo[d]thiazol-5-ol can influence its biological activity and toxicity, as well as its therapeutic potential.
Subcellular Localization
2-Fluorobenzo[d]thiazol-5-ol exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its involvement in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzo[d]thiazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with carbon disulfide and chloroacetic acid, followed by cyclization in the presence of a base . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2-Fluorobenzo[d]thiazol-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-Fluorobenzo[d]thiazol-5-ol undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom at the 2-position makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The hydroxyl group at the 5-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, which can exhibit enhanced biological activities .
相似化合物的比较
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Methylbenzothiazole
- 2-Chlorobenzothiazole
Uniqueness
What sets 2-Fluorobenzo[d]thiazol-5-ol apart is the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in various applications .
属性
IUPAC Name |
2-fluoro-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCUPLVTNQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


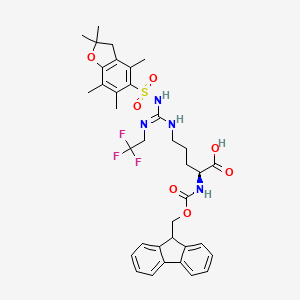
![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)
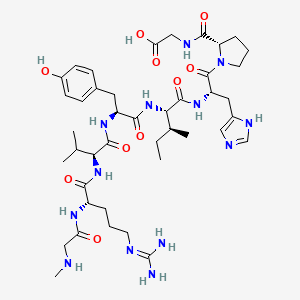

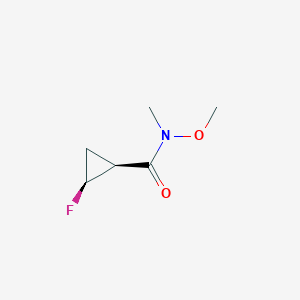
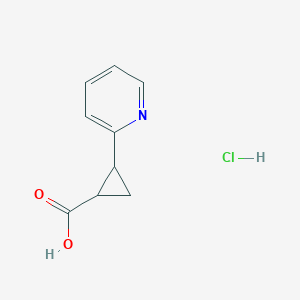
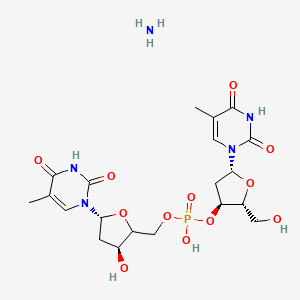

![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)
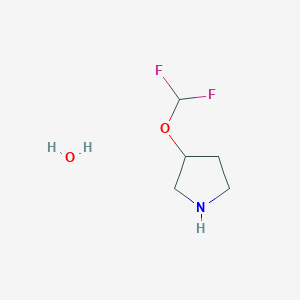
![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)
![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)

